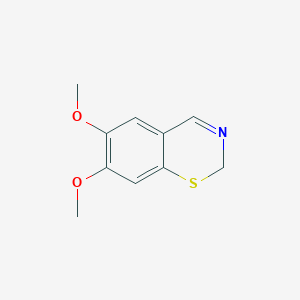
6,7-Dimethoxy-2H-1,3-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dimethyl acetylenedicarboxylate (DMAD) in aqueous methanol to form unexpected heterocyclic structures.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: DMAD in aqueous methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
- Cycloaddition with DMAD yields condensed-skeleton heterocycles .
- Substitution reactions can yield a variety of functionalized benzothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. For example, its reaction with DMAD involves the formation of a cycloaddition product through a concerted mechanism . The exact molecular targets and pathways in biological systems are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Comparación Con Compuestos Similares
1,4-Benzothiazine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Benzothiazepines: These compounds have an additional ring fused to the benzothiazine core, leading to different chemical properties and applications.
Uniqueness: Its ability to undergo unexpected cycloaddition reactions with DMAD sets it apart from other benzothiazine derivatives .
Propiedades
Número CAS |
59484-80-9 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
STYGCZQJYNQPCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=NCS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


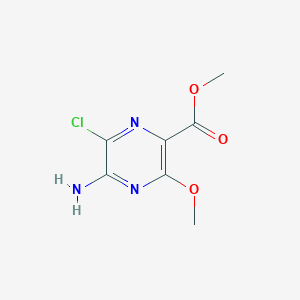
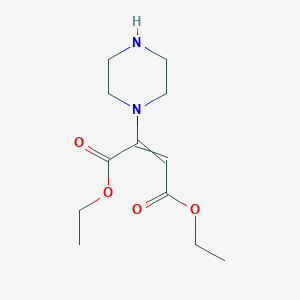

![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)



![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)

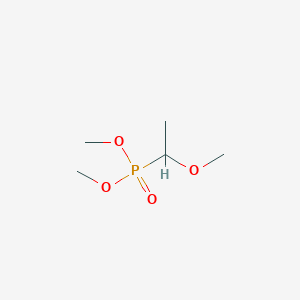
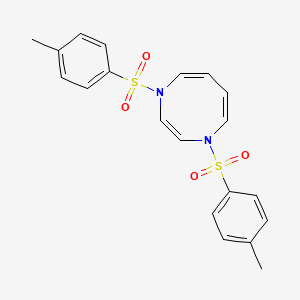
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
